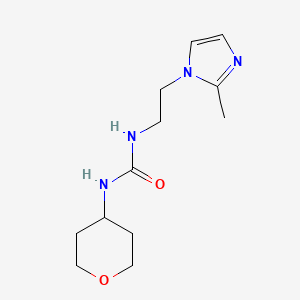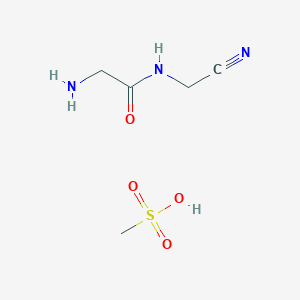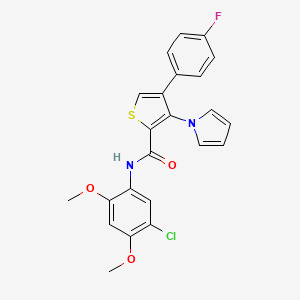
(1H-吲哚-6-基)(3-(4-(苯氧基甲基)-1H-1,2,3-三唑-1-基)氮杂环丁-1-基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality (1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. For instance, Shobhashana et al. synthesized a related compound, 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline , and evaluated its antimicrobial activity against various bacteria, including Bacillus subtilis, Escherichia coli, Clostridium tetani, Streptococcus pneumoniae, and Salmonella typhi* . Further studies could explore the specific mechanisms underlying its antibacterial effects.
Anti-Fibrotic Potential
Several derivatives of the compound have demonstrated promising anti-fibrotic activities. Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic effects than established drugs like Pirfenidone and Bipy55′DC. Their IC50 values were reported to be 45.69 μM and 45.81 μM, respectively . These findings suggest potential therapeutic applications in fibrotic conditions.
Drug Targets
While not directly related to the compound, it’s interesting to note that a similar structure appears in the context of drug targets. Specifically, a monocarboxylic acid with a 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl moiety has been described . Although this specific compound may not be identical, it highlights the relevance of indole-containing structures in drug development.
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of certain biochemical pathways . The specific changes resulting from these interactions would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely and could include everything from the inhibition of viral replication in the case of antiviral activity, to the reduction of inflammation in the case of anti-inflammatory activity .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , which suggests they may have favorable ADME properties. The impact of these properties on the compound’s bioavailability would depend on a variety of factors, including the specific derivative and the route of administration.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the effects could be quite diverse, ranging from the inhibition of cellular processes in the case of anticancer activity, to the reduction of oxidative stress in the case of antioxidant activity .
属性
IUPAC Name |
1H-indol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c27-21(16-7-6-15-8-9-22-20(15)10-16)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18,22H,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOFHHDHJUVKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[3-(Trifluoromethyl)cyclobutyl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2985834.png)
![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-phenylchromen-4-one](/img/structure/B2985837.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2985838.png)
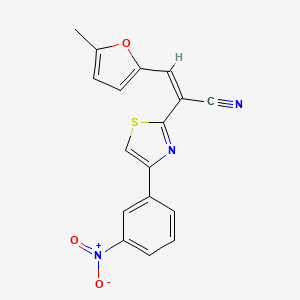
![3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)
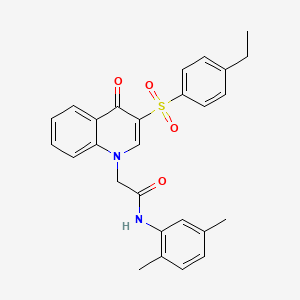
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2985847.png)
![(3R)-3,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B2985848.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2985850.png)
![4-methyl-N-(2-(6-morpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2985851.png)
![N-(benzo[d][1,3]dioxol-5-yl)picolinamide](/img/structure/B2985852.png)
